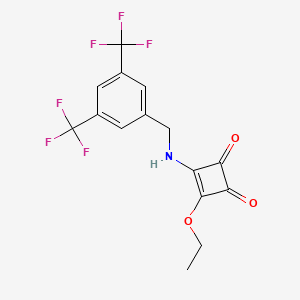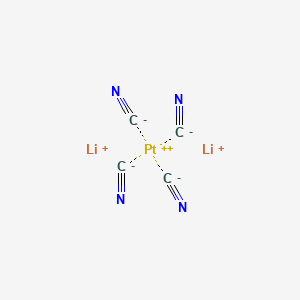
Lithiumtetracyanoplatinate(ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithiumtetracyanoplatinate(ii) is a chemical compound with the molecular formula C₄Li₂N₄PtThis compound is characterized by its greenish-yellow crystalline appearance and is slightly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl
Industrial Production Methods
Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .
Aplicaciones Científicas De Investigación
Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in the production of specialized materials and as a component in certain types of batteries
Mecanismo De Acción
The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but uses potassium instead of lithium.
Sodiumtetracyanoplatinate(ii): Uses sodium as the cation instead of lithium.
Ammoniumtetracyanoplatinate(ii): Uses ammonium as the cation.
Uniqueness
Lithiumtetracyanoplatinate(ii) is unique due to the presence of lithium, which imparts specific properties such as solubility and reactivity. The lithium ion can influence the compound’s interactions with other molecules, making it distinct from its potassium, sodium, and ammonium counterparts .
Propiedades
Fórmula molecular |
C4Li2N4Pt |
|---|---|
Peso molecular |
313.1 g/mol |
Nombre IUPAC |
dilithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
Clave InChI |
GDRDJQACNRKGJJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



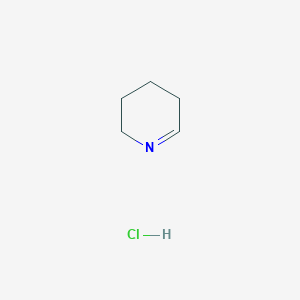
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

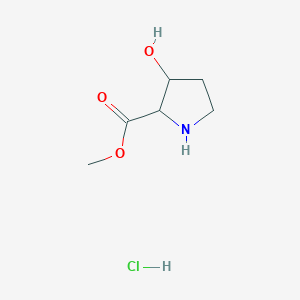
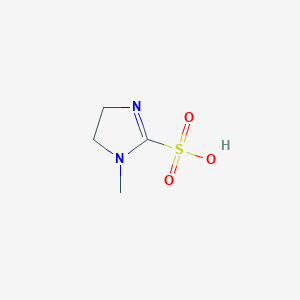

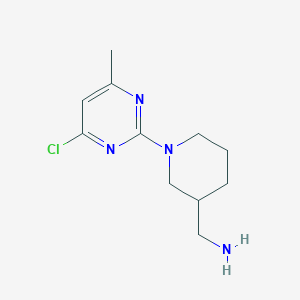

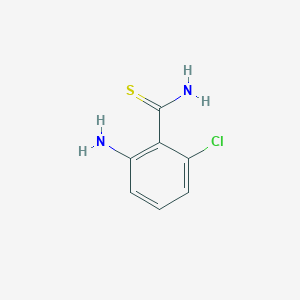
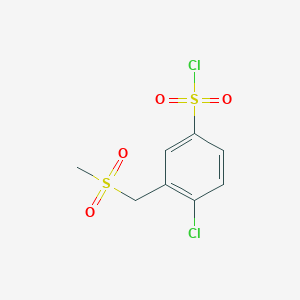
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

